
ARN-6039
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ARN-6039 (being developed by Arrien), is a Potent, Orally Available Inverse Agonist of RORgammat for Autoimmune Neuroinflammatory Demyelinating Disease. The activity of ARN-6039 against RORt was demonstrated in a RORt-activated IL-17A Prom/LUCPorter assay in HEK 293 cells (360 nM) and in IL-17 release from CD4+T cell assays (220 nM). The compound also possesses ideal CNS drug-like criteria, exhibited excellent pharmacokinetics (%F: 37), pharmacodynamics, and correlative PK/PD and ADME characteristics.
Scientific Research Applications
Background and Therapeutic Potential in Autoimmune Neuroinflammatory Diseases
ARN-6039 has been identified as a potent, orally available inverse agonist of RORγt, which is significant in the context of autoimmune neuroinflammatory demyelinating diseases, such as Multiple Sclerosis (MS). RORγt is a key transcription factor that regulates human Th17 cells, which are crucial in mediating the immunopathology of MS. Research has shown that ARN-6039 inhibits RORγt-activated IL-17A, a pivotal inflammatory cytokine, and exhibits promising efficacy in experimental autoimmune encephalomyelitis (EAE), an animal model of MS. The compound also possesses ideal CNS drug-like criteria, including excellent pharmacokinetics and pharmacodynamics. Additionally, ARN-6039 has shown no signs of toxicity in GLP-Toxicity studies up to doses of 2000 mg/Kg (Rose et al., 2016).
properties
CAS RN |
1675206-11-7 |
|---|---|
Product Name |
ARN-6039 |
Molecular Formula |
C21H21F3N2O3 |
Molecular Weight |
406.4052 |
IUPAC Name |
6-methoxy-5-morpholino-2-((3-(trifluoromethyl)pyridin-2-yl)methyl)-2,3-dihydro-1H-inden-1-one |
InChI |
InChI=1S/C21H21F3N2O3/c1-28-19-12-15-13(11-18(19)26-5-7-29-8-6-26)9-14(20(15)27)10-17-16(21(22,23)24)3-2-4-25-17/h2-4,11-12,14H,5-10H2,1H3 |
InChI Key |
CQSDLVKTQRLMJB-UHFFFAOYSA-N |
SMILES |
COC1=C(N2CCOCC2)C=C(CC(CC3=NC=CC=C3C(F)(F)F)C4=O)C4=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ARN-6039; ARN 6039; ARN6039; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



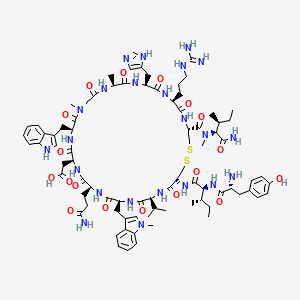
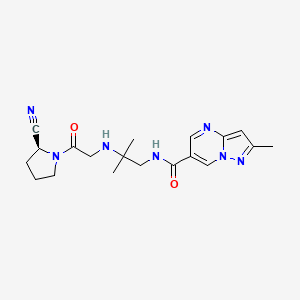
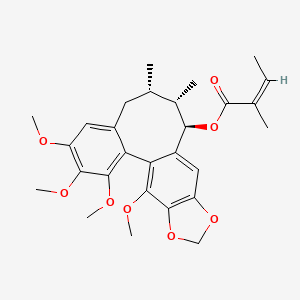
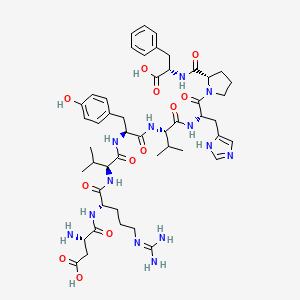
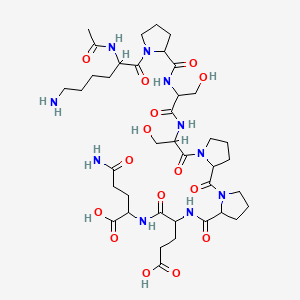
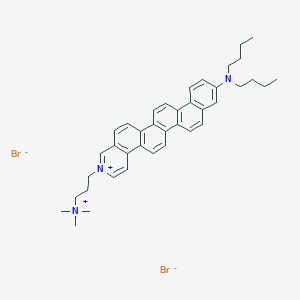
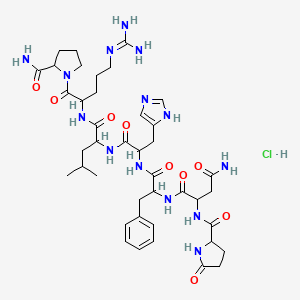
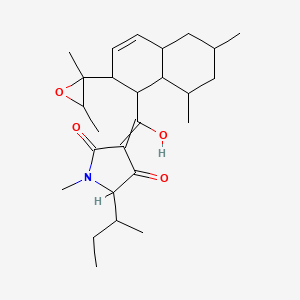
![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)
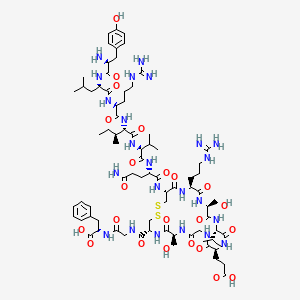
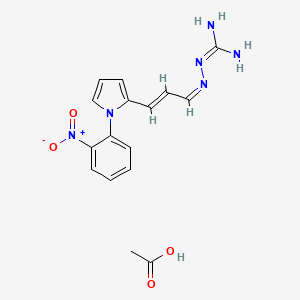
![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)